
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, toxicity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.
Synthesis
The synthesis of the compound involves multiple steps including the formation of the 1,2,4-oxadiazole ring and subsequent modifications to introduce the pyridine moiety. The synthesis pathway typically includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Substitution reactions to introduce the fluorophenyl groups.
- Final acetamide formation via acylation processes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzamides substituted with quinoline-linked 1,2,4-oxadiazoles have shown promising fungicidal activities against various pathogens. The compound's structural similarity suggests potential efficacy against fungi such as Sclerotinia sclerotiorum and Alternaria solani.
Compound | Inhibition Rate (%) | EC50 (mg/L) |
---|---|---|
This compound | TBD | TBD |
Control Drug (e.g., Quinoxyfen) | 77.8% | 14.19 |
Toxicity Studies
Toxicity assessments in model organisms such as zebrafish embryos have been employed to evaluate the safety profile of similar compounds. For example, a related compound demonstrated an LC50 value of 0.39 mg/L, categorizing it as highly toxic. This raises concerns regarding the safety of this compound in therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as fluorine enhances biological activity. The following trends have been observed:
- Fluorination increases lipophilicity and potentially enhances interaction with biological targets.
- Oxadiazole and pyridine rings contribute to the overall stability and activity of the compound.
Case Study 1: Antifungal Activity
A study investigated a series of oxadiazole derivatives for their antifungal properties against Sclerotinia sclerotiorum. The results indicated that compounds with similar structures to this compound exhibited inhibition rates ranging from 47% to 86%, suggesting potential for development into effective antifungal agents.
Case Study 2: Toxicity Assessment
In another investigation focusing on zebrafish embryos, several derivatives were assessed for acute toxicity. Compounds with similar functional groups demonstrated varying toxicity levels; thus highlighting the importance of structural modifications in mitigating adverse effects while retaining biological efficacy.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3/c1-13-11-14(2)29(12-19(30)26-18-9-7-17(25)8-10-18)23(31)20(13)22-27-21(28-32-22)15-3-5-16(24)6-4-15/h3-11H,12H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYUKVOGHWVBBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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